An In-depth Technical Guide to the Chemical Properties of 1-(2,2-Dimethylpropanoyl)piperazine
An In-depth Technical Guide to the Chemical Properties of 1-(2,2-Dimethylpropanoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, is a derivative of the versatile piperazine heterocyclic scaffold. The piperazine ring is a common motif in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets. The incorporation of a bulky, lipophilic pivaloyl group on one of the piperazine nitrogens significantly influences its physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the known chemical properties of 1-(2,2-Dimethylpropanoyl)piperazine, including its synthesis, physical and spectral characteristics, and a discussion of its potential biological relevance based on the broader class of piperazine compounds.
Chemical Structure and Identification
IUPAC Name: 1-(2,2-dimethylpropanoyl)piperazine Synonyms: 1-Pivaloylpiperazine, N-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one CAS Number: 155295-47-9 Molecular Formula: C₉H₁₈N₂O Molecular Weight: 170.25 g/mol
| Identifier | Value |
| Canonical SMILES | CC(C)(C)C(=O)N1CCNCC1 |
| InChI | InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 |
| InChIKey | FPXOBQQMHSMJMN-UHFFFAOYSA-N |
Physicochemical Properties
While extensive experimental data for 1-(2,2-Dimethylpropanoyl)piperazine is not widely published, predicted values provide a useful starting point for its characterization.
| Property | Value | Source |
| Melting Point | 55-56 °C | Predicted[1] |
| Boiling Point | 285.4 ± 33.0 °C | Predicted[1] |
| Density | 0.976 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 8.58 ± 0.10 | Predicted |
| Solubility | Piperazine, the parent compound, is freely soluble in water and ethanol. The pivaloyl group is expected to decrease aqueous solubility and increase solubility in nonpolar organic solvents. | General Knowledge |
Synthesis
The synthesis of 1-(2,2-Dimethylpropanoyl)piperazine is typically achieved through the N-acylation of piperazine with pivaloyl chloride. This reaction is a standard amide bond formation. To favor mono-acylation and prevent the formation of the di-acylated product, an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a removable protecting group (e.g., Boc).
Experimental Protocol: Synthesis of 1-(2,2-Dimethylpropanoyl)piperazine
This protocol is a generalized procedure based on standard N-acylation reactions of piperazines.
Materials:
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Piperazine
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Pivaloyl chloride
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Triethylamine (or another suitable base)
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 to 5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
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Acylation: Slowly add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2,2-Dimethylpropanoyl)piperazine as a solid.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 1-(2,2-Dimethylpropanoyl)piperazine.
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
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δ ~1.2 ppm (s, 9H): The nine equivalent protons of the tert-butyl group would appear as a sharp singlet.
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δ ~2.7-2.9 ppm (t, 4H): The four protons on the carbons of the piperazine ring adjacent to the unsubstituted nitrogen would likely appear as a triplet.
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δ ~3.4-3.6 ppm (t, 4H): The four protons on the carbons of the piperazine ring adjacent to the acylated nitrogen would be deshielded and appear as a triplet.
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A broad singlet for the N-H proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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δ ~28 ppm: Carbon atoms of the three methyl groups of the pivaloyl moiety.
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δ ~39 ppm: Quaternary carbon of the pivaloyl group.
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δ ~45-50 ppm: Carbon atoms of the piperazine ring. The two sets of methylene carbons may have slightly different chemical shifts.
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δ ~177 ppm: Carbonyl carbon of the pivaloyl group.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 170.14) would be expected.
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Major Fragmentation Peaks: A prominent peak at m/z = 85 due to the cleavage of the amide bond and formation of the pivaloyl cation ([C(CH₃)₃CO]⁺). Another significant fragment would be expected at m/z = 85 corresponding to the piperazine fragment. A peak at m/z = 57 corresponding to the tert-butyl cation ([C(CH₃)₃]⁺) is also likely.
Chemical Reactivity
The chemical reactivity of 1-(2,2-Dimethylpropanoyl)piperazine is primarily dictated by the secondary amine in the piperazine ring. This nitrogen is basic and nucleophilic, making it susceptible to a variety of reactions.
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Alkylation and Arylation: The secondary amine can be alkylated or arylated to introduce a second substituent on the piperazine ring.
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Acylation: Further acylation can occur at the secondary amine under appropriate conditions.
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Salt Formation: As a base, it will react with acids to form salts.
Biological Activity and Signaling Pathways
Specific biological activity data for 1-(2,2-Dimethylpropanoyl)piperazine is not available in the reviewed literature. However, the piperazine moiety is a well-established pharmacophore with a broad range of biological activities.
Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. They are found in antipsychotic, antidepressant, and anxiolytic drugs.
Furthermore, piperazine and its simple derivatives are known for their anthelmintic (anti-parasitic worm) properties. The mechanism of action for this class of compounds is generally understood to be through the modulation of GABA (gamma-aminobutyric acid) receptors in nematodes.
Putative Signaling Pathway: GABA Receptor Agonism in Nematodes
Piperazine acts as a GABA receptor agonist in the neuromuscular systems of nematodes. This leads to the opening of chloride ion channels, causing hyperpolarization of the muscle cell membrane. The influx of chloride ions makes the muscle cells less responsive to excitatory stimuli, resulting in flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled.
Caption: Putative mechanism of anthelmintic action for piperazine derivatives.
Conclusion
1-(2,2-Dimethylpropanoyl)piperazine is a simple derivative of piperazine with potential for further chemical modification and exploration of its biological activities. While specific experimental data for this compound is limited in the public domain, its properties can be reasonably predicted based on its structure and the well-understood chemistry of the piperazine scaffold. The synthetic route is straightforward, and its reactivity is dominated by the secondary amine. The biological potential of this compound remains largely unexplored but may fall within the broad spectrum of activities associated with piperazine derivatives, including CNS modulation and anthelmintic effects. Further research is required to fully characterize this compound and elucidate its specific pharmacological profile.
